N-(3-{[(4-cyclohexylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide
Description
N-(3-{[(4-cyclohexylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a phenyl group substituted at the 2-position, and a phenoxyacetyl group linked to a cyclohexyl ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-[3-[[2-(4-cyclohexylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-20-8-5-6-13-26(20)28(32)30-24-12-7-11-23(18-24)29-27(31)19-33-25-16-14-22(15-17-25)21-9-3-2-4-10-21/h5-8,11-18,21H,2-4,9-10,19H2,1H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIJTTTWTJOHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-cyclohexylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-cyclohexylphenoxyacetic acid: This can be achieved through the reaction of 4-cyclohexylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation of 3-aminophenyl-2-methylbenzamide: The intermediate 4-cyclohexylphenoxyacetic acid is then reacted with 3-aminophenyl-2-methylbenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-cyclohexylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The phenyl and cyclohexyl groups can be oxidized under strong oxidizing conditions.
Reduction: The amide and phenoxy groups can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-{[(4-cyclohexylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyacetyl group could facilitate binding to hydrophobic pockets, while the amide linkage may form hydrogen bonds with active site residues, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[(4-cyclohexylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide: Similar structure with a furan ring instead of a benzamide core.
N-(3-{[(4-cyclohexylphenoxy)acetyl]amino}phenyl)-2-chlorobenzamide: Similar structure with a chlorine substituent on the benzamide ring.
Uniqueness
N-(3-{[(4-cyclohexylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide core, which may confer distinct chemical and biological properties compared to its analogs. The combination of the cyclohexylphenoxy and phenyl groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
